Cas no 1214362-04-5 (3-Fluoro-5-iodobiphenyl)

3-Fluoro-5-iodobiphenyl is a halogenated biphenyl derivative characterized by the presence of fluorine and iodine substituents at the 3- and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, due to the reactivity of the iodine moiety. The fluorine substituent enhances its stability and influences electronic properties, making it valuable in pharmaceutical and materials science research. Its well-defined structure and high purity ensure reliable performance in complex synthetic pathways. The compound is typically handled under inert conditions to preserve its reactivity and shelf life.
3-Fluoro-5-iodobiphenyl structure
3-Fluoro-5-iodobiphenyl structure
Product name:3-Fluoro-5-iodobiphenyl
CAS No:1214362-04-5
MF:C12H8FI
MW:298.094799041748
CID:4997971

3-Fluoro-5-iodobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-iodobiphenyl
    • Inchi: 1S/C12H8FI/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
    • InChI Key: JVXOLXPJPMABRK-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(=C1)C1C=CC=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Topological Polar Surface Area: 0
  • XLogP3: 4.3

3-Fluoro-5-iodobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002872-1g
3-Fluoro-5-iodobiphenyl
1214362-04-5 97%
1g
$1564.50 2023-09-04

3-Fluoro-5-iodobiphenyl Related Literature

Additional information on 3-Fluoro-5-iodobiphenyl

3-Fluoro-5-Iodobiphenyl (CAS No. 1214362-04-5): A Comprehensive Overview

3-Fluoro-5-Iodobiphenyl (CAS No. 1214362-04-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and pharmaceutical research. This compound, characterized by its biphenyl structure with fluorine and iodine substituents, exhibits unique electronic and structural properties that make it invaluable in various applications. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further underscored its potential across diverse industries.

The molecular structure of 3-fluoro-5-iodobiphenyl is defined by two phenyl rings connected by a single bond, with fluorine and iodine atoms attached at the 3 and 5 positions, respectively. This configuration imparts distinct electronic characteristics, including enhanced electron-withdrawing effects due to the electronegative nature of fluorine and iodine. These properties are particularly advantageous in designing molecules for electronic devices, such as organic light-emitting diodes (OLEDs), where electron transport layers require precise electronic modulation.

Recent studies have highlighted the role of 3-fluoro-5-iodobiphenyl in drug discovery processes. Its ability to serve as a versatile building block in medicinal chemistry has been leveraged to synthesize bioactive compounds targeting various therapeutic areas. For instance, researchers have employed this compound as a precursor in the development of kinase inhibitors, which are critical in anticancer therapies. The strategic placement of fluorine and iodine substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability, which are crucial for drug efficacy.

In the realm of materials science, 3-fluoro-5-iodobiphenyl has emerged as a key component in the synthesis of advanced polymers and organic semiconductors. Its high thermal stability and excellent charge transport properties make it an ideal candidate for applications in flexible electronics and high-performance displays. Recent breakthroughs in polymerization techniques have enabled the incorporation of this compound into polymeric materials with tailored electronic properties, paving the way for next-generation electronic devices.

The synthesis of 3-fluoro-5-iodobiphenyl involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. Innovations in catalytic systems, particularly those involving palladium catalysts, have significantly enhanced the efficiency of these reactions, making large-scale production more feasible.

From an environmental standpoint, the handling and disposal of 3-fluoro-5-iodobiphenyl must adhere to stringent safety protocols to mitigate potential risks associated with its chemical properties. Ongoing research is focused on developing eco-friendly synthesis pathways and recycling methods to minimize its environmental footprint while maintaining its high performance attributes.

In conclusion, 3-fluoro-5-iodobiphenyl (CAS No. 1214362-04-5) stands as a testament to the ingenuity of modern chemical synthesis and its pivotal role in advancing technology and medicine. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation for years to come.

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